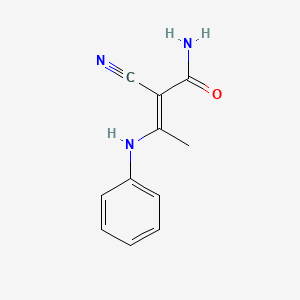

3-anilino-2-cyano-2-butenamide

Description

3-Anilino-2-cyano-2-butenamide is a substituted butenamide derivative characterized by an anilino (phenylamino) group at the 3-position, a cyano group at the 2-position, and a conjugated double bond within the butenamide backbone. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. Its reactivity is influenced by the electron-withdrawing cyano group and the aromatic anilino moiety, which may enhance stability and intermolecular interactions.

Properties

IUPAC Name |

(E)-3-anilino-2-cyanobut-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8(10(7-12)11(13)15)14-9-5-3-2-4-6-9/h2-6,14H,1H3,(H2,13,15)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMYLRMPFOACDK-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)N)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C#N)\C(=O)N)/NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-anilino-2-cyano-2-butenamide, we compare its properties and applications with three related compounds:

2-Aminobenzamides

2-Aminobenzamides share a benzamide core but lack the cyano group and conjugated double bond. Key differences include:

- Reactivity: 2-Aminobenzamides exhibit nucleophilic reactivity at the amino group, whereas the cyano group in 3-anilino-2-cyano-2-butenamide may participate in cycloaddition or hydrolysis reactions.

- Applications: 2-Aminobenzamides are widely studied as histone deacetylase (HDAC) inhibitors and glycoconjugation substrates , while the butenamide derivative’s applications remain exploratory.

3-Chloroaniline Derivatives

Chloroanilines (e.g., 3-chloroaniline) feature a halogenated aromatic amine but lack the butenamide backbone. Comparisons include:

- Solubility: 3-Chloroaniline derivatives are generally less polar due to the absence of the cyano and amide groups, reducing water solubility compared to 3-anilino-2-cyano-2-butenamide .

- Toxicity: Chloroanilines are associated with higher environmental toxicity, whereas the butenamide’s cyano group may mitigate this through metabolic degradation pathways .

Substituted Acrylamides

Acrylamides with cyano substituents (e.g., 2-cyanoacrylamide) share the conjugated double bond and cyano group but lack the anilino moiety. Key distinctions:

- Polymerization Potential: Substituted acrylamides readily polymerize due to their electron-deficient double bonds, whereas the anilino group in 3-anilino-2-cyano-2-butenamide may sterically hinder polymerization .

- Biological Activity: Acrylamides are common enzyme inhibitors, but the anilino group in the target compound could enhance binding affinity to aromatic-rich enzyme pockets .

Data Table: Comparative Properties

| Property | 3-Anilino-2-Cyano-2-Butenamide | 2-Aminobenzamide | 3-Chloroaniline | 2-Cyanoacrylamide |

|---|---|---|---|---|

| Molecular Weight | ~217 g/mol (estimated) | 136.15 g/mol | 127.57 g/mol | 98.10 g/mol |

| Water Solubility | Moderate (polar groups) | Low | Very Low | High |

| Reactivity | Cyano + anilino synergy | Amino nucleophilicity | Halogen substitution | Polymerization-prone |

| Applications | Exploratory (enzyme/polymer) | HDAC inhibition | Industrial synthesis | Adhesives, inhibitors |

| Toxicity (EPA) | Not classified | Low | High | Moderate |

Sources: Estimated values based on structural analogs .

Research Findings and Limitations

- Synthetic Feasibility: The compound’s synthesis likely involves condensation of cyanoacetamide with an aniline derivative, analogous to 2-aminobenzamide preparation .

- Stability: The conjugated system may confer UV stability, but hydrolysis of the cyano group under acidic conditions remains a concern .

- Knowledge Gaps: Direct pharmacological or material studies on 3-anilino-2-cyano-2-butenamide are absent in accessible literature. Most inferences derive from chloroaniline and benzamide research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.